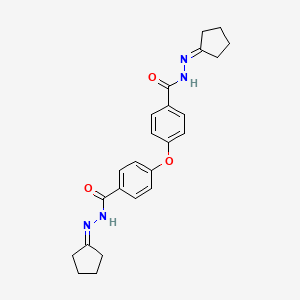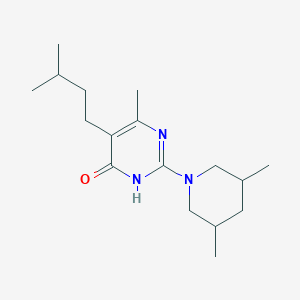
6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid
Übersicht
Beschreibung
6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid is a compound with a molecular formula of C17H24N2O2. This compound is notable for its structural complexity, featuring a dihydroisoquinoline moiety linked to a hexanoic acid chain. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid typically involves the following steps:
Formation of the Isoquinoline Ring: The initial step involves the synthesis of the 3,3-dimethyl-3,4-dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Hexanoic Acid Chain: The next step involves the nucleophilic substitution reaction where the isoquinoline derivative reacts with a hexanoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinoline: Shares the core structure but lacks the hexanoic acid chain.
Hexanoic Acid: Contains the hexanoic acid chain but lacks the isoquinoline moiety.
N-Alkylated 3,4-Dihydroisoquinolinones: Similar in structure but with different alkyl groups attached.
Uniqueness
6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid is unique due to its combination of the dihydroisoquinoline and hexanoic acid moieties. This dual structure allows it to interact with a broader range of molecular targets, enhancing its versatility in research applications.
Eigenschaften
IUPAC Name |
6-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2)12-13-8-5-6-9-14(13)16(19-17)18-11-7-3-4-10-15(20)21/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUPUTZSPUEWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCCCCCC(=O)O)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172109 | |
| Record name | Hexanoic acid, 6-((3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187884-88-4 | |
| Record name | Hexanoic acid, 6-((3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187884884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-((3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(cyclopropylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5995627.png)

![ethyl 3-(3-methoxybenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5995633.png)
![1-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride](/img/structure/B5995642.png)

![Bis[4-[6-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenyl]methanone](/img/structure/B5995661.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5995664.png)
![N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5995673.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5995681.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(1-phenylcyclopropyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B5995687.png)
![3-[(Dimethylsulfamoylamino)methyl]-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperidine](/img/structure/B5995721.png)
![2,4-dichloro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B5995729.png)

